molecular formula C28H29FN6O4S2 B2988914 N-((4-(2,3-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 394229-60-8

N-((4-(2,3-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Número de catálogo: B2988914
Número CAS: 394229-60-8
Peso molecular: 596.7
Clave InChI: SGHGPPRPQRHKRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-((4-(2,3-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a benzamide derivative featuring a 1,2,4-triazole core. Key structural elements include:

  • 2,3-Dimethylphenyl substituent at position 4 of the triazole ring, contributing steric bulk and lipophilicity.
  • 4-(N,N-Dimethylsulfamoyl)benzamide moiety, which enhances solubility and target binding via sulfonamide interactions.

This compound’s design suggests applications in medicinal chemistry, particularly for targets sensitive to triazole-based inhibitors (e.g., enzymes or receptors) .

Propiedades

IUPAC Name

N-[[4-(2,3-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN6O4S2/c1-18-6-5-7-24(19(18)2)35-25(16-30-27(37)20-8-14-23(15-9-20)41(38,39)34(3)4)32-33-28(35)40-17-26(36)31-22-12-10-21(29)11-13-22/h5-15H,16-17H2,1-4H3,(H,30,37)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHGPPRPQRHKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-((4-(2,3-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that exhibits significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The structural components include:

  • Triazole moiety : Associated with antifungal and anticancer properties.
  • Dimethylsulfamoyl group : Contributes to the compound's solubility and interaction with biological targets.
  • Fluorophenyl and dimethylphenyl substituents : These groups enhance the lipophilicity and potentially the bioactivity of the compound.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-((4-(2,3-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide exhibit antimicrobial properties. For instance:

  • Triazole derivatives have been shown to possess antifungal activity against various Candida species, with minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to higher values depending on the specific derivative tested .

Analgesic Effects

The compound has been reported to possess analgesic effects that are comparable to or exceed those of established analgesics like metamizole sodium. In comparative studies:

  • The analgesic activity of similar compounds was evaluated in animal models, demonstrating significant pain relief at doses lower than traditional analgesics, indicating a promising profile for pain management .

Anticancer Potential

The triazole structure is often linked to anticancer activity. Preliminary findings suggest:

  • Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, studies indicate that modifications in the phenyl substituents can significantly enhance cytotoxicity against breast cancer cell lines .

The biological activity of N-((4-(2,3-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring may inhibit enzymes involved in fungal cell wall synthesis.
  • Interaction with Cellular Targets : The compound could interact with proteins involved in cancer cell proliferation and survival pathways.
  • Modulation of Pain Pathways : Its analgesic properties may arise from modulation of neurotransmitter systems involved in pain perception.

Case Studies and Research Findings

A number of studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Testing : Research has shown that modifications in substituents can lead to enhanced biological activity. For instance, a study indicated that introducing electron-withdrawing groups on the phenyl rings significantly increased anticancer efficacy .
  • Comparative Analyses : Investigations comparing the efficacy of various derivatives highlighted that specific structural features correlate with improved bioactivity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Similarities and Differences

The following table compares the target compound with structurally related analogs:

Compound Name/ID Triazole Substituent (R1) Thioether Group (R2) Benzamide Group (R3) Key Features
Target Compound 2,3-Dimethylphenyl 2-((4-Fluorophenyl)amino)-2-oxoethyl 4-(N,N-Dimethylsulfamoyl) High lipophilicity, sulfamoyl solubility
561295-12-3 () Ethyl Thiophen-2-yl 4-Fluorophenyl acetamide Thiophene enhances π-π interactions
878065-05-5 () Benzyl 2-(Hydroxyamino)-2-oxoethyl 4-Methoxybenzamide Hydroxyamino group for H-bonding
476435-12-8 () Benzyl Methylsulfanyl 4-Methoxybenzamide Simple thioether, lower complexity
Compounds [10–15] () Sulfonylphenyl Phenyl/4-Fluorophenyl ethanone Varied substituents S-alkylated triazoles with tautomerism
Key Observations:
  • Thioether Linkages: The 2-((4-fluorophenyl)amino)-2-oxoethyl group in the target offers dual hydrogen-bonding sites (amide and fluorophenyl), unlike simpler thioethers (e.g., methylsulfanyl in 476435-12-8) .
  • Benzamide Groups : The 4-(N,N-dimethylsulfamoyl) group in the target enhances solubility and may mimic sulfonamide-containing drugs (e.g., sulfa antibiotics), whereas methoxy or fluorophenyl groups in analogs prioritize lipophilicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.